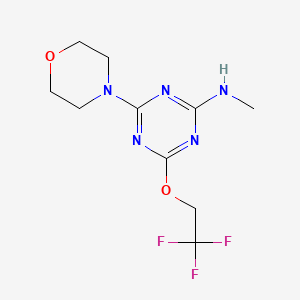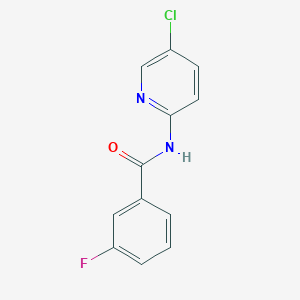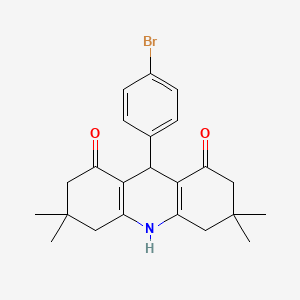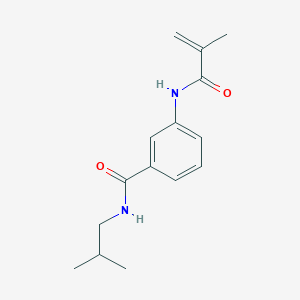![molecular formula C15H11ClN4O2 B5718266 N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and p70S6K. Additionally, it has been shown to inhibit the activity of DNA-PK, a protein involved in DNA repair, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, its effects on normal cells and tissues are not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its ability to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties. However, its effects on normal cells and tissues are not fully understood, and further research is needed to determine its potential toxicity and side effects.
Orientations Futures
There are several potential future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its effects on normal cells and tissues. Other potential future directions include the development of new antimicrobial and anti-inflammatory agents based on this compound, as well as its potential use in combination therapy with other cancer treatments.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions. The starting material, 4-chlorophenol, is reacted with 4-nitrophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-1,2,4-triazole-3-amine to form N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination therapy with other cancer treatments.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)19-15(21)14-17-9-18-20-14/h1-9H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZLHNYEJDQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=NN2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)



![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
